

How does CD34 expression compare across different species?

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A Comparative Guide to CD34 Expression Across Species

For researchers, scientists, and drug development professionals, understanding the nuances of protein expression across different species is paramount for translational research. This guide provides a comprehensive comparison of CD34 expression, a key marker for hematopoietic stem and progenitor cells, as well as endothelial cells, across various species. The information presented herein is supported by experimental data from publicly available databases and scientific literature.

Quantitative Expression of CD34

The expression of the CD34 gene, encoding the CD34 protein, varies across tissues and species. The following table summarizes the RNA expression levels in selected tissues for human and mouse, providing a quantitative snapshot of these differences. Data is presented in normalized Transcripts Per Million (nTPM).

Tissue	Human (nTPM)	Mouse (nTPM)
Bone Marrow	23.9	10.5
Adipose Tissue	114.2	60.4
Placenta	110.3	Not Available
Bladder	Not Available	83.8
Skin	1.8	1.1
Spleen	12.1	11.2
Liver	1.1	1.1
Lung	15.6	12.8

Note: Data for human tissues is sourced from the Human Protein Atlas, combining data from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Mouse tissue expression data is from the NCBI Gene database.[\[5\]](#)[\[6\]](#) "Not Available" indicates that comparable data was not readily found in the accessed databases.

There are also known regulatory differences in CD34 expression between species. For instance, in steady-state murine hematopoiesis, long-term hematopoietic stem cells (HSCs) are predominantly found in the CD34-negative to low-expressing fraction, whereas in humans, the majority of long-term HSCs express CD34.[\[7\]](#) This highlights a significant difference in the regulation and utility of CD34 as an HSC marker between the two species.

Experimental Protocols for CD34 Detection

The detection and quantification of CD34 expression are commonly performed using immunohistochemistry (IHC) and flow cytometry. While the fundamental principles of these techniques are conserved, specific protocol details can vary depending on the species and the antibody used. Below are detailed comparative methodologies for both human and mouse samples.

Immunohistochemistry (IHC)

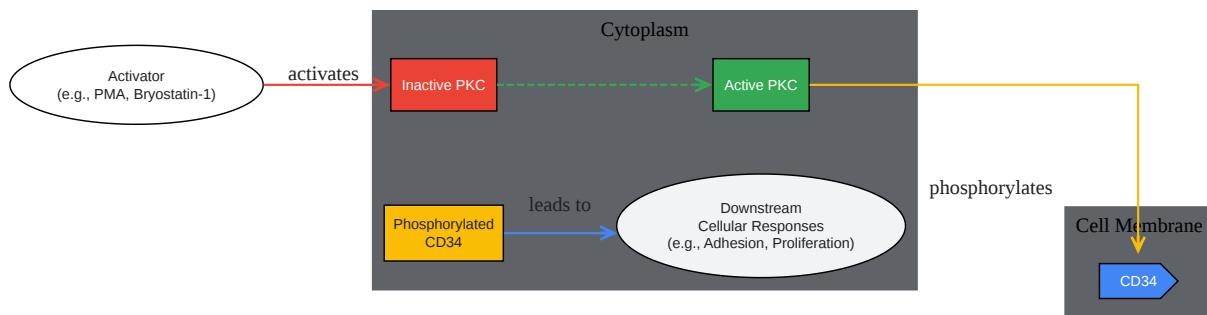
Step	Human Tissue Protocol	Mouse Tissue Protocol
Tissue Preparation	Formalin-fixed, paraffin-embedded sections (4 µm).[8]	Formalin-fixed, paraffin-embedded sections.[9][10]
Antigen Retrieval	Heat-induced epitope retrieval (HIER) using 10mM Sodium Citrate buffer (pH 6.0) or Tris/EDTA buffer (pH 9.0).[8][11][12]	HIER using 10mM Sodium Citrate buffer (pH 6.0).[10]
Peroxidase Block	3% Hydrogen Peroxide for 10-15 minutes.[8][13]	1.5% Hydrogen Peroxide in methanol for 15 minutes.[10]
Blocking	5% Goat Serum or 2% Normal Horse Serum in PBS for 1 hour.[10]	Mouse on Mouse (MOM) blocking kit is recommended for monoclonal antibodies. Alternatively, 2% Normal Horse Serum can be used.[10]
Primary Antibody	Mouse anti-human CD34 (e.g., clone QBEnd/10, 581) incubation for 30-60 minutes at room temperature or overnight at 4°C.[8][11]	Rat anti-mouse CD34 (e.g., clone RAM34) incubation overnight at 4°C.
Detection System	Biotinylated secondary antibody followed by Streptavidin-HRP and DAB substrate.[12]	Biotinylated secondary antibody (e.g., horse anti-mouse) followed by avidin/biotin/peroxidase complex (ABC kit) and DAB substrate.[10]
Counterstain	Hematoxylin.	Hematoxylin or Nuclear Fast Red.[10]

Flow Cytometry

Step	Human Cells Protocol	Mouse Cells Protocol
Cell Preparation	Peripheral blood, bone marrow aspirates, or cord blood collected in anticoagulant. Dilute if white blood cell count is high. [14] [15]	Single-cell suspension from bone marrow or spleen.
Antibody Staining	Anti-human CD34 antibody (e.g., PE-conjugated) and anti-human CD45 antibody (e.g., FITC-conjugated). [14] [15] [16]	Anti-mouse CD34 antibody (e.g., FITC-conjugated), often in combination with other lineage markers (e.g., Sca-1, c-Kit) and a viability dye.
Lysing	Red blood cell lysis using a buffered ammonium chloride solution. [17]	Red blood cell lysis using ACK lysing buffer.
Data Acquisition	Acquire a minimum of 75,000 to 100,000 events to ensure sufficient CD34+ cell counts. [18] [19]	Acquire a sufficient number of events to identify the rare progenitor populations.
Gating Strategy	ISHAGE (International Society of Hematotherapy and Graft Engineering) sequential gating strategy is widely used. [14] [20] This involves gating on CD45 vs. side scatter to identify hematopoietic cells, followed by gating on CD34+ cells within the "blast" gate. [14]	Gating on viable single cells, followed by identification of hematopoietic stem and progenitor populations using a combination of markers (e.g., Lin-, Sca-1+, c-Kit+, CD34+/-).
Absolute Counting	Single-platform methods using counting beads are recommended for accurate quantification. [15] [17]	Can be performed using counting beads.

CD34 Signaling Pathway

While the complete signaling cascade of CD34 is not fully elucidated, evidence suggests its involvement in intracellular signaling. One of the key interactions is the phosphorylation of the CD34 cytoplasmic tail by Protein Kinase C (PKC).[\[21\]](#)[\[22\]](#) This event is thought to play a role in modulating cell adhesion and other downstream cellular processes.



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Caption: Simplified signaling pathway of CD34 phosphorylation by Protein Kinase C (PKC).

This guide provides a foundational comparison of CD34 expression across species, highlighting key differences in expression levels and detection methodologies. For researchers embarking on studies involving CD34, a thorough understanding of these species-specific characteristics is crucial for the accurate interpretation of results and the successful translation of findings.

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